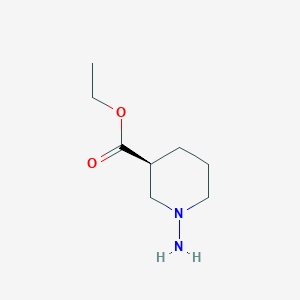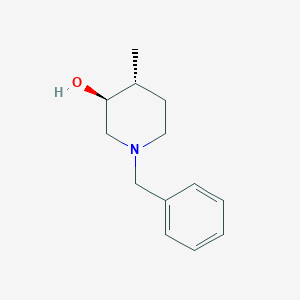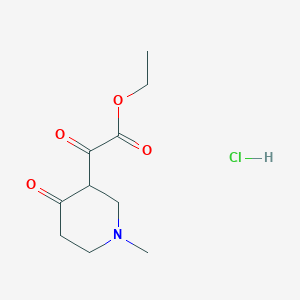
Ethyl (R)-1-aminopiperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ®-1-aminopiperidine-3-carboxylate is a chiral compound belonging to the class of piperidine derivatives It is characterized by the presence of an ethyl ester group attached to the carboxylate moiety and an amino group at the 1-position of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ®-1-aminopiperidine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-1-aminopiperidine-3-carboxylic acid.
Esterification: The carboxylic acid is then esterified using ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.
Purification: The resulting product is purified through recrystallization or chromatography to obtain Ethyl ®-1-aminopiperidine-3-carboxylate in high purity.
Industrial Production Methods: In an industrial setting, the production of Ethyl ®-1-aminopiperidine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: Ethyl ®-1-aminopiperidine-3-carboxylate can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl ®-1-aminopiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral building blocks.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl ®-1-aminopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl (S)-1-aminopiperidine-3-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activity.
Methyl ®-1-aminopiperidine-3-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.
1-Aminopiperidine-3-carboxylic acid: The non-esterified form of the compound.
Uniqueness: Ethyl ®-1-aminopiperidine-3-carboxylate is unique due to its chiral nature and the presence of both an amino group and an ester group
Propriétés
IUPAC Name |
ethyl (3R)-1-aminopiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)7-4-3-5-10(9)6-7/h7H,2-6,9H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOARFHFBWNPLA-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride](/img/structure/B8188787.png)









![tert-butyl N-[(3R,4S)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate](/img/structure/B8188856.png)
